molecular formula C17H18N4O3S B2412489 3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1219844-97-9

3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2412489
CAS No.: 1219844-97-9
M. Wt: 358.42
InChI Key: VRDBIWWVAKFRSK-UHFFFAOYSA-N
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Description

3-(2-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule designed for research applications, integrating two privileged heterocyclic scaffolds known for diverse biological activities. The molecule features a 5-methyl-1,3,4-thiadiazole moiety linked via a piperidine ring to a benzo[d]oxazol-2(3H)-one group. The 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, noted for its strong aromaticity, which contributes to great in vivo stability and low toxicity in higher vertebrates . This scaffold is a common feature in compounds interacting with the central nervous system, including those with anticonvulsant properties that may act via the GABA A pathway or voltage-gated ion channels . The benzo[d]oxazol-2(3H)-one component is associated with selective activity in voltage-gated sodium channels, making it a key structure of interest for neuroscience research targeting neuropathic pain and related neurological disorders . This molecular architecture suggests potential research applications in investigating ion channel function, neuronal excitability, and novel mechanisms for neurological conditions. The compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-18-19-16(25-11)12-5-4-8-20(9-12)15(22)10-21-13-6-2-3-7-14(13)24-17(21)23/h2-3,6-7,12H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBIWWVAKFRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit cytotoxic activity, suggesting potential targets could be cellular structures or enzymes involved in cell proliferation and survival.

Biochemical Pathways

Given the potential cytotoxic activity of similar compounds, it is plausible that this compound could affect pathways related to cell proliferation and survival.

Result of Action

Based on the potential cytotoxic activity of similar compounds, it can be hypothesized that this compound may induce cell death or inhibit cell proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biological Activity

The compound 3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Thiadiazole moiety : Known for antimicrobial, anti-inflammatory, and anticancer properties.
  • Piperidine ring : Often associated with neuroactive compounds.
  • Benzo[d]oxazole : Contributes to the molecule's stability and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole ring can inhibit various bacterial strains such as E. coli and Salmonella typhi with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk . The incorporation of piperidine enhances the antimicrobial efficacy due to its ability to penetrate bacterial membranes.

CompoundBacterial StrainZone of Inhibition (mm)Concentration (μg/disk)
Compound AE. coli18500
Compound BS. typhi17500

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in various studies. For example, the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives have led to the development of new anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Anti-inflammatory Activity

Compounds featuring the benzo[d]oxazole structure have shown promise as COX-II inhibitors. In vitro studies demonstrate that certain derivatives exhibit selective inhibition against COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, a series of thiadiazole-piperidine derivatives were tested against a panel of bacterial and fungal pathogens. The results indicated that modification at the piperidine nitrogen significantly enhanced antimicrobial activity .

Study 2: Anticancer Potential

A study focusing on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines demonstrated that these compounds could induce cell death through apoptosis. The research highlighted the importance of structural modifications in enhancing anticancer activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and thiadiazole moieties. The characterization methods employed include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the synthesized compounds.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Helps in identifying functional groups present in the compound.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and oxadiazole exhibit notable antimicrobial activities. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Such as Bacillus cereus and Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli, albeit with generally lower efficacy compared to gram-positive strains.

In a study evaluating antimicrobial activity, compounds similar to 3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one demonstrated promising results against bacterial infections, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been tested against different cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

Results indicate that these compounds can induce apoptosis in cancer cells, with some derivatives showing up to 51.2% increased apoptosis compared to untreated controls . The mechanism involves disrupting cellular processes critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the piperidine or thiadiazole moieties can enhance biological activity. For example:

ModificationEffect on Activity
Substituting different alkyl groups on piperidineAlters lipophilicity and cellular uptake
Varying the position of functional groups on the thiadiazoleInfluences binding affinity to biological targets

This table highlights how slight changes in molecular structure can lead to significant differences in biological activity.

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of thiadiazole derivatives, including those similar to this compound). The results showed enhanced activity against Bacillus thuringiensis and other gram-positive bacteria compared to standard antibiotics .
  • Anticancer Evaluation : In another study focusing on oxadiazole derivatives, compounds structurally related to the target compound were tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting their potential as chemotherapeutic agents .

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